molecular formula C10H24Cl2N2O B13889718 trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride

trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B13889718
M. Wt: 259.21 g/mol
InChI Key: BHQFJWUYAGJMIP-NBCNJNCQSA-N
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Description

trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride: is a chemical compound with the molecular formula C10H24Cl2N2O and a molecular weight of 259.22 g/mol . It is a dihydrochloride salt form of a cyclohexane derivative, characterized by the presence of two amine groups and a methoxy group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on various biological pathways and targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activities. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine: A similar compound without the dihydrochloride salt form.

    trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;monohydrochloride: A related compound with a single hydrochloride group.

Uniqueness:

  • The presence of two hydrochloride groups in trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride enhances its solubility and stability compared to its analogs.
  • The specific stereochemistry of the compound contributes to its unique biological and chemical properties.

Properties

Molecular Formula

C10H24Cl2N2O

Molecular Weight

259.21 g/mol

IUPAC Name

4-N-[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C10H22N2O.2ClH/c1-8(7-13-2)12-10-5-3-9(11)4-6-10;;/h8-10,12H,3-7,11H2,1-2H3;2*1H/t8-,9?,10?;;/m1../s1

InChI Key

BHQFJWUYAGJMIP-NBCNJNCQSA-N

Isomeric SMILES

C[C@H](COC)NC1CCC(CC1)N.Cl.Cl

Canonical SMILES

CC(COC)NC1CCC(CC1)N.Cl.Cl

Origin of Product

United States

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